Timolol

Übersicht

Beschreibung

Timolol is a nonselective β-adrenergic receptor blocker extensively studied for its potential in various therapeutic areas. Its significance in scientific research spans from its synthesis and molecular structure to its chemical and physical properties, offering insights into its versatile applications beyond pharmacology.

Synthesis Analysis

This compound synthesis involves multiple approaches, each contributing to the efficient production of its enantiomers. The enantioselective synthesis of (S)-timolol has been achieved using chiral Co–salen-catalyzed kinetic resolution and asymmetric dihydroxylation routes, yielding products with high enantioselectivity and overall good yields (Srinivasarao V. Narina & A. Sudalai, 2007). Additionally, biocatalytic routes have been explored for synthesizing both (S)- and (R)-timolol, utilizing asymmetric reduction and inversion of configuration methods to achieve enantiomers with significant enantioselectivity (G. Tosi et al., 2004).

Molecular Structure Analysis

The molecular structure of this compound is foundational to its chemical behavior and interaction with biological systems. Research focused on the degradation pathway and toxicity prediction of this compound underlines the importance of understanding its molecular integrity under various conditions (Prashant S. Devrukhakar et al., 2018). The stability of this compound's molecular structure is crucial for its effectiveness and safety in therapeutic applications.

Chemical Reactions and Properties

Innovative research has led to the development of novel this compound derivatives with enhanced properties. For instance, NO-releasing esters of this compound have been synthesized, showing potential for chemical stability and controlled release of this compound and nitric oxide under physiological conditions (V. Chiroli et al., 2009). Such modifications expand the utility of this compound beyond its traditional applications.

Physical Properties Analysis

This compound's physical properties, including its stability and solubility, are critical for its formulation and therapeutic efficacy. The development of bioadhesive chitosan-loaded liposomes for this compound signifies advancements in enhancing ocular permeation, precorneal residence time, and bioavailability, demonstrating the importance of physical property optimization in drug delivery systems (G. Tan et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with biological molecules, play a crucial role in its therapeutic action. Studies on this compound metabolism in human liver microsomes highlight its metabolic pathways and the involvement of specific cytochrome P450 enzymes, providing insights into its pharmacokinetics and potential interactions (Marjo Volotinen et al., 2007).

Wissenschaftliche Forschungsanwendungen

Augenheilkunde: Behandlung von Glaukom

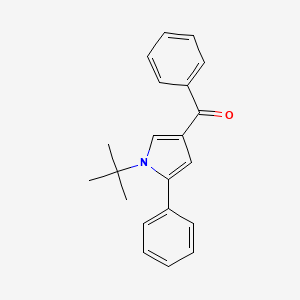

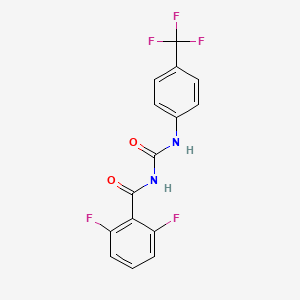

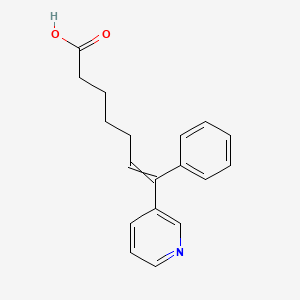

Timolol: ist in ophthalmischen Lösungen zur Behandlung von okulärer Hypertension und Offenwinkelglaukom weit verbreitet als nicht-selektiver ß-adrenerger Rezeptorantagonist eingesetzt {svg_1}. Es senkt den Augeninnendruck, indem es die Produktion von Kammerwasser im Auge reduziert.

Kardiovaskuläre Anwendungen: Bluthochdruck und Herzinfarkt

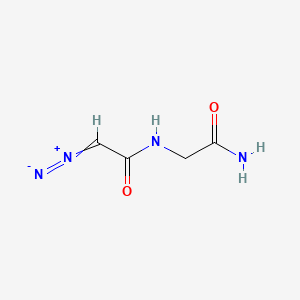

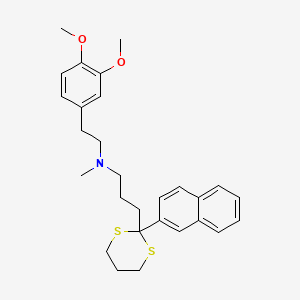

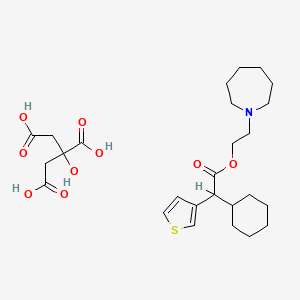

Oral verabreichtes this compound hilft bei der Behandlung von Bluthochdruck und wird bei der Behandlung von Herzinfarkten eingesetzt. Es wirkt, indem es die Herzfrequenz verlangsamt und die Belastung des Herzens reduziert {svg_2}.

Neurologie: Vorbeugung von Migränekopfschmerzen

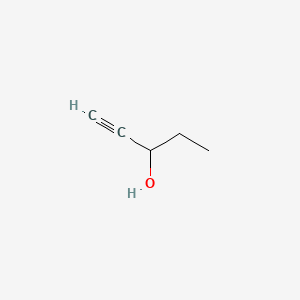

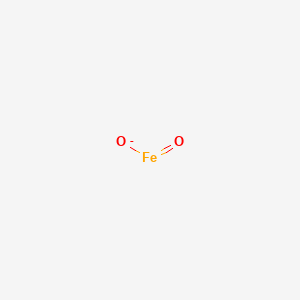

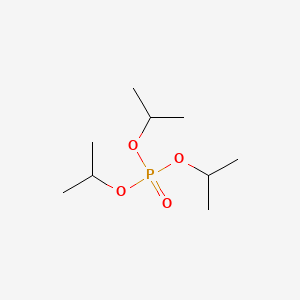

This compound hat sich bei der Vorbeugung von Migränekopfschmerzen als wirksam erwiesen. Es wird angenommen, dass es wirkt, indem es Blutgefäße entspannt und den Blutfluss im Gehirn stabilisiert {svg_3}.

Dermatologie: Bestimmte Hautprobleme

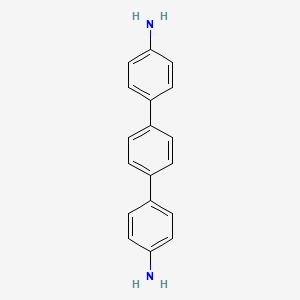

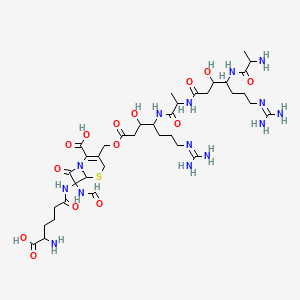

Kürzlich wurde this compound auf seine Wirksamkeit bei der Behandlung bestimmter dermatologischer Erkrankungen untersucht, wenn es topisch angewendet wird {svg_4}.

Photodegradierungs- und Phototoxizitätsstudien

Es wurden Untersuchungen zur Photodegradierung und potenziellen Phototoxizität von this compound durchgeführt. Die Studie verwendete chemische, in silico und in-vitro-Methoden, um die Risikofaktoren zu beurteilen, die mit der Lichtexposition von this compound verbunden sind, was besonders für Medikamente relevant ist, die topisch angewendet oder in der Haut angereichert werden {svg_5}.

Arzneimittelherstellung und -stabilität

Die Kenntnis der Stabilität von this compound unter Lichteinfluss ist für die pharmazeutische Industrie entscheidend. Sie beeinflusst sowohl den Herstellungsprozess als auch die potenziellen Nebenwirkungen, die bei Patienten aufgrund des Arzneimittelzerfalls beobachtet werden {svg_6}.

3D-gedruckte Arzneimittel-Abgabesysteme

Eine Studie konzentrierte sich auf die Verwendung von 3D-Druckverfahren zur Herstellung von okulären implantierbaren, freisetzungsgesteuerten Arzneimittel-Abgabesystemen für this compound, die seine Anwendung in fortschrittlichen pharmazeutischen Herstellungsverfahren aufzeigen {svg_7}.

Experimentelle Verfahren und Ergebnisse

In Studien zur Untersuchung der Phototoxizität wurden Timolollösungen bestrahlt und mittels LC-UV und UPLC-HRMS/MS analysiert. Die Ergebnisse zeigten eine pseudo-erster-Ordnung-Kinetik der Degradation und identifizierten mehrere Abbauprodukte. Das potenzielle Risiko der Phototoxizität wurde auch mit chemischen Tests zum Nachweis von reaktiven Sauerstoffspezies (ROS) unter UV/VIS-Bestrahlung und in-vitro-Tests an Mausfibroblasten untersucht {svg_8}.

Wirkmechanismus

Mode of Action

Timolol competes with adrenergic neurotransmitters for binding to its primary targets . By blocking these receptors, it inhibits the action of neurotransmitters such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .

Biochemical Pathways

This compound’s action on beta-adrenergic receptors affects several biochemical pathways. It inhibits the production of cyclic AMP, a molecule that plays a crucial role in the signaling pathways of cells . This inhibition leads to a decrease in heart rate and blood pressure. Furthermore, this compound has been found to enhance the antioxidant defense system in the kidney, which may contribute to its therapeutic effects .

Pharmacokinetics

This compound is rapidly and completely absorbed, with a bioavailability of approximately 60% . This suggests that about half of the administered dose undergoes first-pass metabolism . The drug can exert pharmacological actions for as long as 24 hours if given in the 0.5% or 0.25% doses .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce the aggregation of optineurin (OPTN), a protein implicated in normal-tension glaucoma . This compound increases the number of ATH5-positive cells, decreases TUNEL-positive cells, increases the LC3B-II/LC3B-I ratio, and decreases the expression of p62 . These changes suggest that this compound might enhance autophagic flux, leading to reduced OPTN aggregation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, ethnicity, comorbidities, and cardiovascular risk, can influence the drug’s effectiveness .

Safety and Hazards

Timolol may cause serious side effects including new or worsening chest pain, slow or uneven heartbeats, a light-headed feeling, shortness of breath, swelling, rapid weight gain, muscle weakness, drooping eyelids, vision problems, or a cold feeling in your hands and feet . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

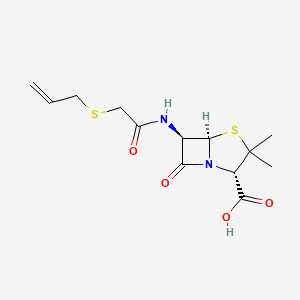

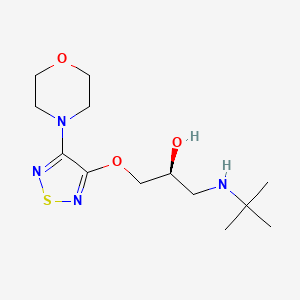

IUPAC Name |

(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O3S/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h10,14,18H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJRIMJGRPQVNF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26921-17-5 (maleate (1:1) salt) | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023674 | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>100 | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

soluble in water | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Timolol competes with adrenergic neurotransmitters for binding to beta(1)-adrenergic receptors in the heart and the beta(2)-receptors in the vascular and bronchial smooth muscle. This leads to diminished actions of catecholamines, which normally bind to adrenergic receptors and exert sympathetic effects leading to an increase in blood pressure and heart rate. Beta(1)-receptor blockade by timolol leads to a decrease in both heart rate and cardiac output during rest and exercise, and a decrease in both systolic and diastolic blood pressure. In addition to this, a reduction in reflex orthostatic hypotension may also occur. The blockade of beta(2) receptors by timolol in the blood vessels leads to a decrease in peripheral vascular resistance, reducing blood pressure. The exact mechanism by which timolol reduces ocular pressure is unknown at this time, however, it likely decreases the secretion of aqueous humor in the eye. According to one study, the reduction of aqueous humor secretion may occur through the decreased blood supply to the ciliary body resulting from interference with the active transport system or interference with prostaglandin biosynthesis., beta-Adrenergic blocker, Following topical application to the eye, timolol maleate reduces both elevated and normal intraocular pressure in patients with or without open angle (chronic simple, noncongestive) glaucoma or ocular hypertension. Timolol reduces intraocular pressure with little or no effect on accommodation or pupillary size. In patients with elevated intraocular pressure, timolol reduces mean intraocular pressure by about 25-33%. The drug appears to be equally effective in light and dark colored eyes. ... The exact mechanism by which beta-blockers, including timolol, reduce intraocular pressure has not been clearly defined. Fluorophotometric studies suggest that reduced aqueous humor formation is the predominant effect. beta-Adrenergic blocking agents may block endogenous catecholamine stimulated increases in cyclic adenosine monophosphate concentrations within the ciliary processes and subsequent formation of aqueous humor. Timolol appears to cause little or no change in aqueous humor outflow facility. ... In some studies, timolol maleate applied topically to one eye reduced intraocular pressure in both eyes; the mechanism of this effect has not been elucidated. ... A slight decrease in the intraocular hypotensive effect may occur during the first 3 wk of timolol therapy, and tolerance may develop with prolonged use; however, the intraocular pressure lowering effect has been maintained for at least 3 yr with continuous use of the drug in some patients. /Timolol maleate/, Timolol maleate has pharmacologic actions similar to those of other beta-adrenergic blocking agents. The principal physiologic action of timolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). Unlike atenolol and metoprolol, timolol is not a beta1-selective adrenergic blocking agent; timolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors. Timolol also does not exhibit the intrinsic sympathomimetic activity seen with pindolol or the membrane stabilizing activity possessed by propranolol or pindolol. ... By inhibiting myocardial beta1-adrenergic receptors, timolol produces negative chronotropic and inotropic activity. The negative chronotropic action of timolol on the sinoatrial node results in a decrease in the rate of sinoatrial node discharge and an increase in recovery time, thereby decreasing resting and exercise stimulated heart rate and reflex orthostatic tachycardia by as much as 30%. High doses of the drug may produce sinus arrest, especially in patients with SA node disease (eg, sick sinus syndrome). Timolol also slows conduction in the atrioventricular node. Timolol usually produces a slight reduction in cardiac output, probably secondary to its effect on heart rate. The decrease in myocardial contractility and heart rate produced by timolol leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. ... Timolol suppresses plasma renin activity and suppresses the renin aldosterone-angiotensin system. The renin lowering effect of beta-adrenergic blocking agents may lead to a minimal reduction in glomerular filtration rate and occasionally may reduce renal blood flow; however, other mechanisms (eg, decreased cardiac output, unopposed alpha-mediated renal vasoconstriction) also probably contribute to these effects. Because of the suppression of aldosterone production, beta-adrenergic blocking agents usually produce no measurable increases in plasma volume or sodium and water retention. ... The precise mechanism of timolol's hypotensive effect has not been determined. Timolol may transiently increase peripheral vascular resistance at rest and with exercise, but peripheral vascular resistance usually returns to baseline with continued administration of the drug. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. /Timolol maleate/ | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

26839-75-8 | |

| Record name | Timolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26839-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timolol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026839758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-Timolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMOLOL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JKY92S7BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

202-203, 71.5-72.5 °C | |

| Record name | Timolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TIMOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6533 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Timolol?

A: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at both β1 and β2 receptors. [] When applied topically to the eye, this compound reduces the production of aqueous humor, the fluid that fills the front part of the eye. [] This leads to a decrease in intraocular pressure (IOP). []

Q2: How does the higher affinity of this compound for β2-adrenoceptors compared to β1-adrenoceptors in the human atrium impact its clinical use?

A: While the higher affinity for β2-adrenoceptors may be beneficial in mitigating β2-adrenoceptor hypersensitivity induced by cardiac β1-adrenoceptor blockade, it also explains why severe asthma can occur even after administration of very low intraocular doses. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound maleate, the most commonly used form, has the molecular formula C13H24N4O3S•C4H4O4 and a molecular weight of 432.5 g/mol.

Q4: How does the formulation of this compound affect its systemic absorption?

A: A study comparing 0.5% this compound aqueous solution eyedrops with 0.1% this compound hydrogel found a statistically significant difference in systemic absorption. [] The hydrogel formulation, with its lower this compound concentration and better bioavailability, resulted in reduced systemic absorption and side effects without compromising efficacy. []

Q5: Can this compound be incorporated into contact lenses for sustained drug delivery?

A: Research has explored the use of nanostructured lipid carriers (NLCs) to enhance this compound uptake and sustain its release from contact lenses for glaucoma management. [] This method has shown promising results in improving drug uptake, extending release duration, and potentially leading to better clinical outcomes. []

Q6: What is the effect of esterification on this compound's ocular and systemic absorption?

A: Studies with this compound prodrugs, O-butyryl this compound and O-pivaloyl this compound, suggest that esterification can enhance ocular absorption and prolong the duration of action compared to this compound itself. [] This implies that prodrugs may offer a way to increase selectivity and reduce systemic effects. []

Q7: What is the duration of ocular beta-antagonism by this compound compared to its prodrugs?

A: Topically applied O-butyryl this compound and O-pivaloyl this compound (0.25 μg) antagonized isoproterenol-induced ocular hypotension for 8 h, whereas this compound at the same dose was effective for 4 h. [] This suggests that prodrugs can extend the duration of action in the target organ. []

Q8: How do this compound concentrations in the treated eye compare to the contralateral eye after topical application?

A: Following topical application of 40 μl of 0.5% this compound, the mean concentration in the aqueous humor of the treated eye was 1.9 ± 0.8 μg/ml at 74 min, dropping to 105.5 ± 60.9 ng/ml after 18 h. [] In contrast, this compound was detected in only 42% of contralateral eyes, with significantly lower concentrations. [] This indicates substantial differences in drug exposure between the treated and untreated eyes. []

Q9: Does the presence of Cimetidine influence the pharmacological effects of this compound ophthalmic solution?

A: Co-administration of Cimetidine, a cytochrome P450 inhibitor, with this compound ophthalmic solution was found to increase the degree of beta-blockade, resulting in additional reductions in resting heart rate and potentially affecting exercise tolerance. [] This highlights the possibility of drug interactions influencing the systemic effects of topically applied this compound. []

Q10: What is the comparative efficacy of this compound and Betaxolol on visual function in glaucoma patients?

A: In a study comparing Betaxolol, this compound, and Pilocarpine in glaucoma patients, all three drugs effectively reduced IOP. [] While Pilocarpine and this compound demonstrated a more pronounced pressure reduction than Betaxolol, there were no significant differences in their effects on visual fields, contrast sensitivity, or motion detection. [] Notably, Betaxolol seemed to have a slightly better impact on blue-yellow sensitivity in specific visual field areas compared to this compound. []

Q11: Is there a difference in the efficacy and safety of this compound 0.25% compared to this compound 0.5% for treating simple chronic glaucoma?

A: A 12-month blind randomized trial comparing this compound 0.25% with this compound 0.5% for simple chronic glaucoma found that both effectively reduced IOP. [] Interestingly, this compound 0.25% showed a statistically significant greater IOP reduction at various follow-up intervals compared to the 0.5% concentration. [] This suggests that the lower concentration may be equally effective with potentially fewer side effects. []

Q12: Can this compound be formulated into nanoparticles for improved delivery?

A: Research has investigated the formulation of this compound maleate into nanoparticles using chitosan and sodium alginate polymers. [] The resulting nanoparticle gel demonstrated controlled release of the drug and could be a potential approach for targeted delivery in treating infantile hemangiomas. []

Q13: How does the additive intraocular pressure-lowering effect of Latanoprost compare to Dorzolamide when added to this compound in open-angle glaucoma patients?

A: A study in Greece comparing the additive IOP-lowering effects of Latanoprost and Dorzolamide when combined with this compound found that Latanoprost provided superior diurnal IOP reduction compared to Dorzolamide. [] This suggests that Latanoprost may be a more effective adjunctive therapy to this compound for managing IOP in open-angle glaucoma. []

Q14: Can fixed combinations of prostaglandin analogues with this compound affect the ocular surface?

A: A study evaluating ocular surface changes in patients treated with fixed combinations of prostaglandin analogues (Travoprost, Latanoprost, and Bimatoprost) with this compound found that while all combinations significantly reduced IOP, they also led to some degree of deterioration in the ocular surface after three months. [] Specifically, the Travoprost/Timolol combination showed increased expression of inflammatory markers. [] These findings highlight the importance of monitoring ocular surface health in patients using fixed-combination glaucoma medications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.